molecular formula C22H26Cl2N2O4 B11550132 2-(2,4-Dichlorophenoxy)-N'-[(E)-[4-(hexyloxy)-3-methoxyphenyl]methylidene]acetohydrazide

2-(2,4-Dichlorophenoxy)-N'-[(E)-[4-(hexyloxy)-3-methoxyphenyl]methylidene]acetohydrazide

Cat. No.: B11550132
M. Wt: 453.4 g/mol
InChI Key: QRIHOUIEWYJTMT-AFUMVMLFSA-N
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Description

2-(2,4-Dichlorophenoxy)-N’-[(E)-[4-(hexyloxy)-3-methoxyphenyl]methylidene]acetohydrazide is a complex organic compound characterized by its unique structure, which includes dichlorophenoxy and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)-N’-[(E)-[4-(hexyloxy)-3-methoxyphenyl]methylidene]acetohydrazide typically involves multiple steps. The initial step often includes the preparation of the dichlorophenoxyacetohydrazide, followed by the condensation reaction with the appropriate aldehyde or ketone to form the final product. The reaction conditions usually involve the use of solvents such as ethanol or methanol, and the reactions are often carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-N’-[(E)-[4-(hexyloxy)-3-methoxyphenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-N’-[(E)-[4-(hexyloxy)-3-methoxyphenyl]methylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a reagent or intermediate in organic synthesis, particularly in the development of new compounds with potential biological activity.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It may be used in the development of new materials or as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)-N’-[(E)-[4-(hexyloxy)-3-methoxyphenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)propionic acid: This compound shares the dichlorophenoxy group and is used as a herbicide.

    2,4-Dichlorophenoxyacetic acid: Another herbicide with similar structural features.

    2-(2,4-Dichlorophenoxy)butyric acid: Similar in structure and used in agricultural applications.

Uniqueness

2-(2,4-Dichlorophenoxy)-N’-[(E)-[4-(hexyloxy)-3-methoxyphenyl]methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H26Cl2N2O4

Molecular Weight

453.4 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(E)-(4-hexoxy-3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C22H26Cl2N2O4/c1-3-4-5-6-11-29-20-9-7-16(12-21(20)28-2)14-25-26-22(27)15-30-19-10-8-17(23)13-18(19)24/h7-10,12-14H,3-6,11,15H2,1-2H3,(H,26,27)/b25-14+

InChI Key

QRIHOUIEWYJTMT-AFUMVMLFSA-N

Isomeric SMILES

CCCCCCOC1=C(C=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC

Origin of Product

United States

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